1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine
Description
1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine is a piperidine derivative featuring a 4,4-difluorinated piperidine core substituted with a 2-(4-bromophenoxy)ethyl group. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. Potential applications may include central nervous system (CNS) drug development, given the prevalence of piperidine derivatives in neuropharmacology.
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4,4-difluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2NO/c14-11-1-3-12(4-2-11)18-10-9-17-7-5-13(15,16)6-8-17/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFLRRYEOYSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine typically involves the following steps:
Preparation of 2-(4-Bromophenoxy)ethanol: This intermediate can be synthesized by reacting 4-bromophenol with ethylene oxide under basic conditions.
Formation of 2-(4-Bromophenoxy)ethylamine: The 2-(4-bromophenoxy)ethanol is then converted to the corresponding amine by reaction with ammonia or an amine source.
Cyclization to Piperidine: The 2-(4-bromophenoxy)ethylamine is then reacted with 1,1-difluoro-2,2-dichloroethylene in the presence of a base to form the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine has been explored for its potential as an anticancer agent. The compound's ability to interact with specific molecular targets makes it a candidate for developing selective therapies against various cancer types. Research indicates that the incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved therapeutic profiles .
Neurological Studies
The compound has shown promise in studies related to neurological disorders. Its piperidine structure is known to interact with neurotransmitter receptors, which could be beneficial in developing treatments for conditions such as depression and anxiety. The bromophenoxy group may also enhance binding affinity to certain receptors, making it a valuable lead compound in neuropharmacology .
Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for specific enzymes involved in disease pathways. This property is particularly relevant in the context of cancer therapy, where enzyme inhibitors can play a crucial role in halting tumor growth and proliferation .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis and cell cycle arrest at specific phases. The compound was found to induce ERα-dependent cell death, suggesting its utility as a targeted therapy for estrogen receptor-positive cancers .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 11 | Apoptosis induction |
| HCT-116 | >25 | Cell cycle arrest |
Case Study 2: Neurological Effects
In preclinical trials, the compound was evaluated for its effects on neurotransmitter systems. It exhibited modulation of serotonin and dopamine receptors, indicating potential applications in treating mood disorders. The findings suggest that further exploration could lead to new therapeutic strategies for depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Non-Halogen Substituents: The 4-bromophenoxy group in the target compound may confer higher lipophilicity and binding affinity compared to non-halogenated analogs (e.g., benzylphenoxy derivatives in ). Bromine’s polarizability could enhance interactions with hydrophobic protein pockets.
- Fluorination Impact: The 4,4-difluoropiperidine moiety is recurrent in analogs (e.g., ), suggesting its role in improving metabolic stability and reducing basicity compared to non-fluorinated piperidines.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, insights can be inferred from analogs:
Physicochemical Comparison :
- Polarity: The 4-bromophenoxy group increases molecular weight and lipophilicity (clogP ~3–4 estimated) compared to simpler alkyl substituents.
- Solubility: Fluorination typically reduces aqueous solubility, but the phenoxyethyl group may mitigate this via hydrogen bonding.
Biological Activity
1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H14BrF2N
- Molecular Weight : 303.16 g/mol
- IUPAC Name : 1-[2-(4-bromophenoxy)ethyl]-4,4-difluoropiperidine
This compound is believed to interact with specific biological targets, including receptors and enzymes. Its mechanism of action involves modulating the activity of these targets, which can lead to various pharmacological effects. Notably, it has been identified as an antagonist of orexin receptors, which are involved in regulating various physiological processes such as sleep-wake cycles and appetite control .
Medicinal Chemistry
The compound serves as a building block for synthesizing potential pharmaceutical agents. Its structural features allow for modifications that can enhance its biological activity or selectivity towards specific targets.
Anticancer Activity
Research indicates that derivatives of 4,4-difluoropiperidine exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines, including MCF-7 breast cancer cells. The presence of the difluoro substituents appears to enhance the efficacy of these compounds by improving their interaction with cancer cell targets .
Selectivity for Biological Targets
Studies demonstrate that this compound can selectively bind to orexin receptors. This selectivity is critical for developing drugs that minimize side effects associated with non-selective receptor interactions .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for 1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine, and how are intermediates characterized?
Answer:
The synthesis typically involves:
- Step 1: Nucleophilic substitution of 4-bromophenol with a dihaloethane derivative to form the phenoxy-ethyl intermediate.
- Step 2: Coupling the intermediate with 4,4-difluoropiperidine via alkylation or Mitsunobu reaction.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for intermediates .
- Characterization: Key intermediates are validated using H/C NMR (confirming fluorine coupling patterns and bromophenoxy integration) and LC-MS (to verify molecular ion peaks) .
Advanced: How can computational methods resolve contradictions in reaction yields reported for fluorinated piperidine derivatives?
Answer:
Discrepancies in yields often arise from unoptimized reaction conditions (e.g., solvent polarity, temperature). Methodological solutions include:
- Quantum Chemical Calculations: Transition state analysis (e.g., DFT) to identify energy barriers in fluorination steps .
- Factorial Design: Systematic screening of variables (e.g., catalyst loading, solvent) using a 2 factorial approach to isolate critical factors .
- Case Study: A 2024 study reduced trial-and-error by 60% using hybrid computational-experimental workflows to optimize difluoropiperidine synthesis .
Basic: Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: F NMR detects fluorine environments (e.g., δ -120 to -150 ppm for CF groups), while H NMR confirms ethyl linkage integration (δ 3.5–4.5 ppm) .
- X-ray Diffraction (XRD): Resolves crystal packing and bond angles (e.g., C-F bond lengths ~1.34 Å; dihedral angles between piperidine and bromophenoxy groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] at m/z 359.05 for CHBrFNO) .
Advanced: What in vitro models are suitable for evaluating the biological activity of this compound, and how are receptor binding contradictions addressed?
Answer:
- Target Selection: Prioritize receptors where fluorinated piperidines show affinity (e.g., σ receptors, dopamine D) based on structural analogs .
- Orthogonal Assays: Use radioligand binding (e.g., H-labeled ligands) and functional assays (cAMP modulation) to cross-validate results .
- Case Study: A 2012 study resolved conflicting σ-1 binding data by correlating fluorination patterns with steric hindrance using molecular docking (PDB: 5HK1) .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Degradation Pathways: Hydrolysis of the ether linkage (pH-dependent) and defluorination under UV light.
- Stability Testing: Accelerated studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water + 0.1% TFA) .
- Optimal Storage: -20°C in amber vials under argon, with desiccant to prevent moisture uptake .
Advanced: How can machine learning (ML) improve the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- Data Curation: Train ML models on datasets of fluorinated piperidines (e.g., ChEMBL, PubChem) with parameters like logP, polar surface area, and CYP450 inhibition .
- Generative Models: Predict novel analogs with optimized blood-brain barrier permeability (e.g., QSAR models using MOE or Schrödinger) .
- Validation: Molecular dynamics simulations (e.g., GROMACS) assess membrane interaction stability .
Basic: What analytical challenges arise in quantifying trace impurities during synthesis, and how are they mitigated?
Answer:
- Common Impurities: Residual bromophenol (from incomplete substitution) or defluorinated byproducts.
- Detection: UPLC-MS/MS (ESI+ mode) with a limit of quantification (LOQ) < 0.1% .
- Mitigation: Scavenger resins (e.g., polymer-bound carbonate) to trap unreacted phenol .
Advanced: What mechanistic insights explain the divergent reactivity of 4,4-difluoropiperidine versus non-fluorinated analogs?
Answer:
- Electronic Effects: Fluorine’s electron-withdrawing nature reduces piperidine basicity (pKa ~6.5 vs. ~11 for piperidine), altering nucleophilic reactivity .
- Steric Effects: CF groups increase ring rigidity, favoring axial attack in alkylation reactions .
- Kinetic Studies: Stopped-flow NMR captures faster intermediate formation in fluorinated derivatives due to enhanced leaving-group stability .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 359.18 g/mol | Calculated |
| logP (Predicted) | 3.2 ± 0.3 (ALOGPS) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) | |
| Melting Point | 98–102°C (DSC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
